molecular formula C10H12ClO2P B14356604 (2-Ethoxyethenyl)phenylphosphinic chloride CAS No. 90876-11-2

(2-Ethoxyethenyl)phenylphosphinic chloride

Katalognummer: B14356604
CAS-Nummer: 90876-11-2
Molekulargewicht: 230.63 g/mol
InChI-Schlüssel: ABAVIOIBRRTRTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethoxyethenyl)phenylphosphinic chloride is an organophosphorus compound with the molecular formula C10H12ClO2P. This compound is characterized by the presence of a phenyl group attached to a phosphinic chloride moiety, with an ethoxyethenyl substituent. It is used in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxyethenyl)phenylphosphinic chloride typically involves the reaction of phenylphosphinic chloride with ethoxyethene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The purification of the compound is achieved through techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethoxyethenyl)phenylphosphinic chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphinic chloride moiety can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

    Addition Reactions: The ethoxyethenyl group can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphinic amides, while oxidation reactions can produce phosphinic acids.

Wissenschaftliche Forschungsanwendungen

(2-Ethoxyethenyl)phenylphosphinic chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2-Ethoxyethenyl)phenylphosphinic chloride involves its interaction with molecular targets through its reactive functional groups. The phosphinic chloride moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ethoxyethenyl group can also participate in interactions with other molecules, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylphosphonic Dichloride: Similar in structure but lacks the ethoxyethenyl group.

    Diphenylphosphinic Chloride: Contains two phenyl groups instead of one.

    Ethylphosphonic Dichloride: Contains an ethyl group instead of the phenyl group.

Uniqueness

(2-Ethoxyethenyl)phenylphosphinic chloride is unique due to the presence of both the ethoxyethenyl and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

90876-11-2

Molekularformel

C10H12ClO2P

Molekulargewicht

230.63 g/mol

IUPAC-Name

[chloro(2-ethoxyethenyl)phosphoryl]benzene

InChI

InChI=1S/C10H12ClO2P/c1-2-13-8-9-14(11,12)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI-Schlüssel

ABAVIOIBRRTRTM-UHFFFAOYSA-N

Kanonische SMILES

CCOC=CP(=O)(C1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.